Undecyl-hydrazine
Overview
Description
Undecyl-hydrazine is a chemical compound with the molecular formula C11H26N2 . It is a special chemical offered by several suppliers such as BOC Sciences and Alfa Chemistry .
Synthesis Analysis
The synthesis of hydrazine-based compounds like this compound involves several strategies. Commonly applied methods use chalcones, hydrazines, diazo compounds, and hydrazones under different reaction conditions . There is also scope for other molecules such as Huisgen zwitterions, different metal catalysts, and nitrile imine to be used as starting reagents .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as spectroscopic and X-ray diffraction methods . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation .Chemical Reactions Analysis
Hydrazine-based fuels like this compound are highly reactive and can engage in many types of reactions, allowing the generation of many types of heterocyclic systems . The reaction kinetics of hydrazine-based fuels have been extensively studied .Physical And Chemical Properties Analysis
This compound shares similar physical and chemical properties with other hydrazine compounds. For instance, hydrazines are clear, colorless liquids with an ammonia-like odor . They are highly reactive and easily catch fire .Scientific Research Applications
Graphene Oxide Reduction
Research by Chua and Pumera (2016) investigated the effects of hydrazine treatment on graphene oxide, revealing that hydrazine can react with carbonyl groups in graphene oxide to form hydrazone complexes, influencing its structure and properties (Chua & Pumera, 2016).
Synthesis of Quinazolinones
Mahmoud et al. (2007) explored the reaction of 2-undecyl-4H-3,1-benzoxazin-4-one with hydrazine, leading to the creation of quinazolinone derivatives, highlighting hydrazine's role in synthesizing complex organic compounds (Mahmoud et al., 2007).
Hydrazine Detection in Live Cells
Fan et al. (2012) developed a ratiometric fluorescence probe for detecting hydrazine in live cells, demonstrating the potential of hydrazine as a tool for rapid and sensitive biological detection (Fan et al., 2012).
Environmental and Biological Monitoring
Zhang et al. (2020) discussed the development of fluorescent sensors for detecting hydrazine in environmental and biological systems, signifying its critical role in monitoring environmental pollutants and its effects on organisms (Zhang et al., 2020).
Hydrazine Sensing in Solution and Biosystems
Ma et al. (2017) reported on a near-infrared fluorescent chemodosimeter for hydrazine, showing its effectiveness in sensing hydrazine in solution and living cells, which is significant for both environmental and biological analysis (Ma et al., 2017).
Electrochemical Analysis of Hydrazine Derivatives
Afzali et al. (2011) used a ferrocene-modified carbon nanotube paste electrode for the determination of hydrazine, highlighting its application in electrochemical sensors for environmental monitoring (Afzali et al., 2011).
Multiorgan Effects of Hydrazine Toxicity
Garrod et al. (2005) conducted an integrated metabonomic analysis of hydrazine toxicity in rats, providing insights into the biochemical effects of hydrazine on different organs, which is crucial for understanding its toxicological profile (Garrod et al., 2005).
Catalysis in H2 Production
He et al. (2018) reviewed the use of hydrazine in hydrogen production, focusing on the design of nickel catalysts for hydrazine decomposition, which is relevant in the context of energy production and catalysis (He et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of Undecyl-hydrazine and other similar compounds could be in the field of catalytic chemistry, which is expected to play a crucial role in sustainable economic development . As the philosophy of sustainable development is prevailing worldwide, catalytic chemistry involving compounds like this compound could bring about a societal revolution trend in the future .
Relevant Papers Several papers have been published on the topic of this compound and related compounds. For instance, a paper titled “Recent developments in synthesis of embelin heterocyclic derivatives and their biological applications” discusses the synthesis of embelin-linked heterocyclic derivatives . Another paper titled “New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone: Synthesis and cytotoxic evaluation” discusses the antitumor activity of quinazolinones derived from 2-undecyl benzoxazinone .
properties
IUPAC Name |
undecylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2/c1-2-3-4-5-6-7-8-9-10-11-13-12/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTQKJJDMAPMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615570 | |
Record name | Undecylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131645-01-7 | |
Record name | Undecylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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